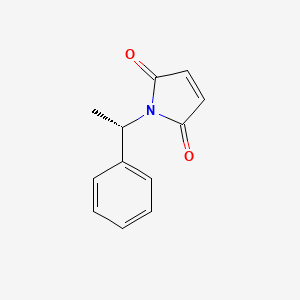

(S)-(-)-N-(1-Phenylethyl)maleimide

Description

Historical Development and Evolution of N-Substituted Maleimide (B117702) Chemistry

The chemistry of N-substituted maleimides has a rich history, fundamentally stemming from the reactivity of maleic anhydride (B1165640). The most general and historically significant method for preparing N-substituted maleimides involves the reaction of maleic anhydride with a primary amine, which forms an N-substituted maleamic acid. This intermediate is then subjected to a cyclodehydration reaction to yield the desired imide. tandfonline.com Early methods often employed dehydrating agents like acetic anhydride in the presence of a salt such as sodium acetate.

Over the years, the synthesis of N-substituted maleimides has evolved to become more efficient and environmentally benign. tandfonline.com While the classic two-step process from maleic anhydride and an amine remains prevalent, numerous modifications and alternative routes have been developed. These include the use of different catalysts and reaction conditions to improve yields and reduce waste. For instance, processes have been developed that avoid the need for large quantities of expensive and toxic reagents. rsc.org Recent advancements have even explored photocatalysis and electrochemical methods to expand the utility of maleimides, offering more sustainable and selective pathways to these valuable compounds. rsc.org

Significance of Chiral Auxiliaries and Chiral Monomers in Asymmetric Synthesis and Polymerization

The importance of chirality in science, particularly in pharmaceuticals and materials science, cannot be overstated. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer over another. The Diels-Alder reaction, a powerful tool for forming cyclic compounds with multiple stereocenters, has been a significant area for the application of chiral auxiliaries. mdpi.comwiley-vch.de Chiral Lewis acids and organocatalysts have been developed to catalyze asymmetric Diels-Alder reactions with high enantioselectivity. wiley-vch.denih.gov

In the realm of polymer chemistry, chiral monomers are crucial for the synthesis of optically active polymers. These polymers can exhibit unique properties, such as the ability to form helical structures, which are of interest for applications in chiral separation, catalysis, and optics. The polymerization of chiral N-substituted maleimides has been explored to create such functional polymers. researchgate.net Anionic polymerization and other controlled polymerization techniques have been employed to synthesize these materials with well-defined structures. nitech.ac.jp

Rationale for Dedicated Research on (S)-(-)-N-(1-Phenylethyl)maleimide: Unveiling its Chiral Potential and Versatility

This compound is a chiral maleimide derivative that has garnered significant attention from the scientific community. The rationale for dedicated research on this compound is multi-faceted, stemming from its inherent chirality and the versatile reactivity of the maleimide ring. The (S)-1-phenylethyl group is a well-established and effective chiral auxiliary, capable of inducing stereoselectivity in a variety of chemical transformations.

The primary driver for research into this compound is its utility as a chiral building block in organic synthesis. It is particularly recognized for its selective and rapid reaction with thiols (sulfhydryl groups) through a Michael-type addition. researchgate.netnih.govmdpi.com This reactivity is highly specific at a pH range of 6.5-7.5 and is significantly faster than reactions with other nucleophiles like amines. researchgate.net This selectivity makes it an invaluable tool for bioconjugation, allowing for the site-specific modification of proteins and peptides at cysteine residues. nih.gov Such conjugates are crucial in the development of targeted therapies, including antibody-drug conjugates, and diagnostic agents.

Beyond its application in bioconjugation, the chiral nature of this compound makes it a valuable reagent in asymmetric synthesis. It can act as a chiral dienophile in Diels-Alder reactions, where the stereochemistry of the phenylethyl group influences the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched products. ucla.edu Furthermore, its use in the formulation of specialty polymers can enhance material properties such as thermal stability.

Below are the physicochemical properties of this compound:

| Property | Value |

| CAS Number | 60925-76-0 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Melting Point | 33-35 °C |

| Optical Rotation | [α]²⁴/D −61° (c = 2 in ethanol) |

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound and related chiral maleimides is vibrant and expansive, with several key objectives. A primary focus remains on its application in medicinal chemistry and drug discovery. Researchers are actively exploring its use in creating novel bioconjugates with improved stability and efficacy. nih.govnih.gov This includes the development of prodrugs that can be selectively activated at their target site.

In the field of materials science, a major objective is the synthesis of novel polymers with controlled architectures and functionalities. The use of this compound as a chiral monomer allows for the creation of polymers with specific stereochemical structures, leading to materials with unique chiroptical properties. These materials have potential applications in chiral chromatography, as sensors, and in advanced optical devices.

Furthermore, there is a continued drive to explore the full synthetic potential of this compound in asymmetric catalysis and as a versatile intermediate for the synthesis of complex, stereochemically defined molecules. rsc.org Research is ongoing to develop new catalytic systems that can exploit the chirality of this molecule to achieve high levels of stereocontrol in a broader range of chemical reactions. The development of more efficient and sustainable synthetic methods for its preparation and modification also remains an important research goal. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-[(1S)-1-phenylethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZXUQWQRVKGAH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424901 | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60925-76-0 | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reactivity and Mechanistic Studies of S N 1 Phenylethyl Maleimide

Diels-Alder Cycloaddition Reactionsacs.orgrsc.orgprinceton.edu

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. longdom.org The use of chiral dienophiles, such as (S)-(-)-N-(1-Phenylethyl)maleimide, introduces the element of stereocontrol, allowing for the synthesis of enantiomerically enriched or even enantiopure cyclic products.

Stereochemical Control and Diastereoselectivity in Adduct Formationacs.orgrsc.org

The chiral N-(1-phenylethyl) group in this compound plays a crucial role in directing the stereochemical course of the Diels-Alder reaction. When this chiral dienophile reacts with a prochiral diene, the approach of the diene to the two faces of the maleimide (B117702) ring is not equal. The bulky phenyl group on the chiral auxiliary effectively blocks one face of the dienophile, leading to a preferred direction of attack by the diene. This facial bias results in the formation of one diastereomer of the cycloadduct in excess over the other. libretexts.org

Studies have shown that the level of diastereoselectivity can be quite high, with ratios of up to 93:7 being reported in reactions with certain chiral dienes. acs.org The major product formed is typically the endo adduct, a preference often observed in Diels-Alder reactions due to favorable secondary orbital interactions in the transition state. libretexts.orgyoutube.com The combination of the inherent endo selectivity and the facial bias induced by the chiral auxiliary leads to the formation of a specific, predictable stereoisomer as the major product.

The stereochemical outcome can be rationalized by considering a transition state model where the dienophile adopts a conformation that minimizes steric interactions between the chiral auxiliary and the approaching diene. harvard.edu This controlled approach is a powerful strategy for asymmetric synthesis, enabling the creation of complex chiral molecules from simpler achiral or racemic starting materials.

Kinetic and Thermodynamic Aspects of Cycloadditions with Chiral Dienesacs.org

The Diels-Alder reaction is subject to both kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different diastereomeric adducts. The diastereomer formed via the lower energy transition state will be the major product. masterorganicchemistry.com In the case of this compound, the transition state leading to the observed major diastereomer is favored due to the steric and electronic influences of the chiral auxiliary.

At higher temperatures, the Diels-Alder reaction can become reversible, a process known as the retro-Diels-Alder reaction. masterorganicchemistry.com Under these conditions, the reaction is under thermodynamic control, and the product distribution reflects the relative stabilities of the diastereomeric adducts. The most stable diastereomer will be the major product at equilibrium. Often, the exo adduct is thermodynamically more stable than the endo adduct due to reduced steric hindrance. masterorganicchemistry.com However, the energy difference between the endo and exo products is often small, and the high activation energy for the retro-Diels-Alder reaction means that the kinetically favored endo product is often isolated, especially when the reaction is conducted at moderate temperatures. masterorganicchemistry.commdpi.com

Kinetic studies of Diels-Alder reactions involving N-substituted maleimides have been performed to determine activation energies and other kinetic parameters. mdpi.com These studies provide valuable insights into the reaction mechanism and help in optimizing reaction conditions to achieve high diastereoselectivity.

Influence of Chiral Catalysis and Medium on Reaction Pathwaysrsc.orgprinceton.edulibretexts.org

While the inherent chirality of this compound can induce significant diastereoselectivity, the use of chiral catalysts can further enhance the stereochemical control of the Diels-Alder reaction. princeton.edu Chiral Lewis acids are commonly employed to coordinate to the carbonyl groups of the maleimide, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often increasing the diastereoselectivity. libretexts.org The chiral environment created by the Lewis acid-catalyst complex can further differentiate the two faces of the dienophile, leading to even higher levels of asymmetric induction.

The reaction medium can also have a significant impact on the reaction pathway and stereoselectivity. Solvent polarity can influence the stability of the transition state and the ground state, which in turn can affect the reaction rate and the observed diastereomeric ratio. In some cases, conducting the reaction in aqueous media can lead to rate acceleration due to the hydrophobic effect. nih.gov

Furthermore, the use of organocatalysts, such as chiral amines, has emerged as a powerful strategy for promoting asymmetric Diels-Alder reactions. princeton.edu These catalysts can activate the dienophile through the formation of a chiral iminium ion, providing an alternative to metal-based Lewis acids. princeton.edu The choice of catalyst and solvent system is therefore a critical consideration in designing a highly stereoselective Diels-Alder reaction with this compound.

Michael Addition Reactionslibretexts.orgnih.govnih.gov

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The electron-deficient double bond of the maleimide ring in this compound makes it an excellent Michael acceptor. The chiral N-substituent provides a means to control the stereochemistry of the newly formed stereocenter in the succinimide (B58015) product.

Asymmetric Michael Additions with Diverse Nucleophileslibretexts.org

A wide variety of nucleophiles can be employed in Michael additions to this compound, leading to the formation of a diverse range of chiral succinimide derivatives. These nucleophiles include enolates derived from aldehydes and ketones, organometallic reagents, and soft carbon nucleophiles like malonates and nitroalkanes. mdpi.com The use of organocatalysts, such as chiral amines and thioureas, has proven to be particularly effective in promoting highly enantioselective Michael additions of aldehydes and other pronucleophiles to N-substituted maleimides. nih.gov

For instance, the asymmetric Michael addition of aldehydes to N-substituted maleimides, catalyzed by chiral primary amines, can proceed with excellent yields and enantioselectivities. rsc.org The reaction mechanism often involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then adds to the maleimide in a stereocontrolled manner.

The scope of the reaction is broad, and by varying the nucleophile, a wide array of chiral building blocks can be synthesized. These succinimide products are valuable intermediates in the synthesis of various biologically active compounds and natural products. rsc.org

Role of the Chiral N-Substituent in Directing Stereochemical Outcomeslibretexts.org

Similar to the Diels-Alder reaction, the chiral N-(1-phenylethyl) group in this compound is the primary source of stereochemical control in Michael additions. The steric bulk of the phenyl group effectively shields one face of the maleimide ring, directing the incoming nucleophile to the opposite face. This facial discrimination leads to the preferential formation of one enantiomer of the succinimide product.

The degree of stereoselectivity is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts or additives. In many cases, the stereochemical outcome can be predicted by considering a transition state model that minimizes steric repulsion between the chiral auxiliary and the nucleophile.

Computational studies can provide further insight into the transition state geometries and the origins of the observed stereoselectivity. rsc.org These studies often reveal subtle non-covalent interactions, such as π-stacking between the phenyl group of the auxiliary and the reacting partners, which can play a significant role in stabilizing the favored transition state. The ability of the chiral N-substituent to effectively control the stereochemical outcome of Michael additions makes this compound a valuable and versatile tool in asymmetric synthesis.

Mechanistic Insights into Nucleophilic Attack and Subsequent Stereoselective Events

The maleimide ring of this compound is a key feature, rendering the double bond susceptible to nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the two adjacent carbonyl groups, which polarizes the carbon-carbon double bond and makes the β-carbon atom electrophilic. The chiral (S)-1-phenylethyl group attached to the nitrogen atom plays a crucial role in directing the stereochemical outcome of these reactions.

When a nucleophile approaches the maleimide double bond, the chiral substituent creates a sterically hindered environment. This steric hindrance influences the trajectory of the incoming nucleophile, favoring attack from the less hindered face of the molecule. This facial selectivity leads to the preferential formation of one diastereomer over the other. The extent of this stereoselectivity is dependent on the nature of the nucleophile and the reaction conditions.

The initial nucleophilic addition results in the formation of a transient enolate intermediate. This intermediate is stabilized by the delocalization of the negative charge across the carbonyl groups. The subsequent protonation of this enolate determines the final stereochemistry of the product. The stereocenter introduced during the nucleophilic attack is influenced by the existing stereocenter of the (S)-1-phenylethyl group, resulting in a diastereoselective transformation.

1,3-Dipolar Cycloaddition Reactions

This compound serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. The electron-deficient nature of the maleimide double bond makes it highly reactive towards a variety of 1,3-dipoles.

Stereoselectivity in Cycloadditions with Nitrile Oxides and Other Dipoles

The 1,3-dipolar cycloaddition of nitrile oxides to the chiral dipolarophile this compound proceeds with a high degree of stereoselectivity. mdpi.comnih.gov The chiral N-substituent effectively controls the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomeric cycloadduct. The steric bulk of the phenylethyl group dictates that the 1,3-dipole approaches the maleimide ring from the face opposite to this substituent.

For instance, in the reaction with benzonitrile (B105546) oxide, the major diastereomer formed corresponds to the approach of the nitrile oxide from the less hindered face of the maleimide. This stereochemical outcome is a direct consequence of the steric influence exerted by the chiral auxiliary. Similar stereoselective outcomes are observed with other 1,3-dipoles, such as nitrones and azomethine ylides, highlighting the general utility of the (S)-1-phenylethyl group in directing the stereochemical course of these cycloadditions. The control of diastereoselectivity in these reactions is crucial for the synthesis of enantiomerically pure heterocyclic compounds. mdpi.comnih.govnih.gov

Investigation of Transition State Geometries

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition state geometries of 1,3-dipolar cycloadditions involving N-substituted maleimides. nih.govscielo.br These studies provide insights into the origins of the observed stereoselectivity. The calculations typically reveal that the transition state leading to the major diastereomer is lower in energy than the transition state leading to the minor diastereomer.

The preferred transition state geometry is one that minimizes steric repulsion between the substituents on the dipolarophile and the incoming 1,3-dipole. For this compound, the transition state involves the approach of the dipole from the Re face of the double bond, which is anti to the bulky phenyl group of the chiral auxiliary. This arrangement avoids unfavorable steric interactions, thus lowering the activation energy for this pathway. The energy difference between the diastereomeric transition states directly correlates with the observed diastereomeric ratio of the products. These computational models have proven to be a valuable tool for predicting and understanding the stereochemical outcomes of these cycloaddition reactions. nih.gov

Radical Polymerization Mechanisms

This compound can undergo radical polymerization to produce chiral polymers. The polymerization behavior, including kinetics and the stereoregularity of the resulting polymer, is influenced by the nature of the chiral substituent.

Homopolymerization Kinetics and Stereoregularity of Poly(this compound)

The homopolymerization of this compound can be initiated by conventional radical initiators. The kinetics of the polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature. The chiral N-substituent can influence the rate of propagation and termination steps.

The stereoregularity of the resulting poly(this compound) is a key area of interest. The chiral centers in the monomer units can influence the stereochemistry of the polymer backbone during the propagation step. The extent to which the chirality of the monomer directs the tacticity (the stereochemical arrangement of the chiral centers along the polymer chain) of the polymer is a subject of ongoing research. The formation of isotactic or syndiotactic polymers from this chiral monomer can lead to materials with unique chiroptical properties and potential applications in chiral separations and asymmetric catalysis.

Copolymerization Studies with Comonomers

This compound can be copolymerized with various comonomers to tailor the properties of the resulting polymers. Maleimides are known to be good electron-accepting monomers and tend to form alternating copolymers with electron-donating monomers. nih.gov

Common comonomers for copolymerization with N-substituted maleimides include styrene (B11656) and methyl methacrylate (B99206) (MMA). researchgate.net The copolymerization of this compound with these comonomers allows for the introduction of chirality into a range of polymer backbones. The reactivity ratios of the monomers, which describe the relative reactivity of the monomers towards the growing polymer chain, are crucial parameters in these copolymerization studies. These ratios determine the composition and sequence distribution of the monomer units in the final copolymer.

For instance, in the copolymerization with styrene, an electron-rich monomer, there is a strong tendency for alternation due to the electron-donating nature of styrene and the electron-accepting nature of the maleimide. nih.gov This results in a copolymer with a well-defined structure where the monomer units are arranged in a regular alternating fashion. The chiral (S)-1-phenylethyl group is thus incorporated regularly along the polymer chain, imparting specific chiroptical and thermal properties to the copolymer.

Table 1: Copolymerization Data of N-Substituted Maleimides with Comonomers

| Maleimide Monomer | Comonomer | Polymerization Method | Resulting Copolymer Structure | Reference |

| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate (MMA) | Free Radical Polymerization | Random Copolymer | researchgate.net |

| N-(4-carboxyphenyl)maleimide | Styrene (St) | Free Radical Polymerization | Alternating Copolymer | researchgate.net |

| Monophenyl maleimide selenide (B1212193) (MSM) | Styrene (St) | RAFT Polymerization | Controlled, Narrow Molecular Weight Distribution | nih.gov |

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP) Utilizing this compound

The incorporation of chiral monomers like this compound into polymers via controlled/living radical polymerization methods such as RAFT and ATRP is a significant area of research for the development of advanced materials with specific optical or stereoselective properties. Although detailed kinetic and mechanistic data for the homopolymerization of this compound via these methods are scarce, the general principles of N-substituted maleimide polymerization provide a strong basis for understanding its likely reactivity.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The process relies on a chain transfer agent (CTA) to mediate the polymerization. For N-substituted maleimides, RAFT polymerization is often challenging due to the inherent reactivity of the maleimide group. N-substituted maleimides generally exhibit a low tendency to homopolymerize via radical means but readily copolymerize with electron-rich monomers like styrenes. rsc.org

The synthesis of polymers containing N-substituted maleimides using RAFT often involves the use of a furan-protected maleimide chain transfer agent. This strategy allows for the polymerization of another monomer, followed by the deprotection of the maleimide group to yield a polymer with a reactive maleimide end-group. nih.gov Such polymers are valuable for bioconjugation and material science applications.

For the direct polymerization of a chiral monomer like this compound, it would likely be incorporated as a comonomer with a suitable partner, such as styrene or its derivatives. The resulting copolymer would possess chirality, with the degree of stereochemical control influenced by the polymerization conditions and the nature of the comonomer. The synthesis of chiral polymers based on methacrylate monomers containing amino acid moieties has been successfully achieved via RAFT, demonstrating the potential for creating well-defined chiral architectures. rsc.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for controlled radical polymerization, utilizing a transition metal catalyst to establish a dynamic equilibrium between active and dormant polymer chains. cmu.edu Similar to RAFT, the homopolymerization of N-substituted maleimides via ATRP is not commonly reported. However, ATRP has been successfully employed for the copolymerization of N-phenylmaleimide with styrene, initiated by a dendritic macroinitiator, yielding well-defined block copolymers with low polydispersity indices. rsc.org

The application of metal-free photocontrolled ATRP has also been investigated for the polymerization of N-alkyl substituted maleimide monomers. researchgate.net This approach offers an alternative to traditional ATRP, avoiding metal contamination. Given these precedents, it is plausible that this compound could be successfully copolymerized using ATRP, likely with an electron-rich comonomer, to produce chiral copolymers with controlled structures.

Expected Research Findings and Data

While specific experimental data for the RAFT and ATRP of this compound is not available, a hypothetical study would likely investigate the following:

Copolymerization Parameters: The reactivity ratios of this compound with various comonomers would be determined to understand the copolymer composition.

Kinetic Studies: The rate of polymerization and the evolution of molecular weight with conversion would be monitored to assess the "living" character of the polymerization.

Polymer Characterization: The resulting polymers would be characterized for their molecular weight (M_n), polydispersity index (Đ), and chiroptical properties (e.g., specific rotation).

The following interactive table represents the kind of data that would be sought in such a study, based on typical results for related systems.

| Entry | Polymerization Method | Comonomer | [Monomer]:[CTA/Initiator]:[Catalyst] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | RAFT | Styrene | 100:1:0.2 | Toluene (B28343) | 70 | 24 | Data not available | Data not available | Data not available |

| 2 | ATRP | Styrene | 100:1:1 | Anisole | 90 | 18 | Data not available | Data not available | Data not available |

Table represents a hypothetical experimental design. Actual values would need to be determined through dedicated research.

Stereochemical Investigations and Chiral Recognition Principles

Conformational Analysis of (S)-(-)-N-(1-Phenylethyl)maleimide in Solution and Solid State

The conformation of this compound, referring to the spatial arrangement of its atoms, is not static and is influenced by its physical state (solution or solid) and its environment. Understanding its preferred conformational states is crucial for predicting its reactivity and the macroscopic properties of materials synthesized from it.

Various spectroscopic techniques are employed to investigate the conformational properties of chiral molecules like this compound.

Polarimetry: This is a fundamental technique for characterizing chiral substances. This compound exhibits a specific optical rotation, with a reported value of [α]24/D of -61° (c = 2 in ethanol), confirming its enantiomeric nature and providing a basic measure of its chiroptical properties. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating molecular structure. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between specific protons, helping to define the relative orientation of the phenyl ring and the maleimide (B117702) group. Studies on related maleimide adducts have utilized NMR to confirm their chemical structure and stereochemistry. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the chiral environment and is extensively used to study the secondary structures of polymers. In the context of polymers derived from this compound, CD spectra provide direct evidence of the formation of helical structures in solution and can be used to determine the preferred screw-sense (left- or right-handed) of the polymer backbone. metu.edu.trresearchgate.net The chiroptical response is a direct consequence of the chirality transferred from the pendant phenylethyl groups to the polymer chain. metu.edu.tr

Computational chemistry provides invaluable insights into the geometries and relative energies of different conformers that may be difficult to isolate or observe experimentally.

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules and can accurately predict stable conformations. For oligomers and polymers containing the N-1-phenylethyl sidechain, DFT calculations have been employed to determine the preferred helical sense. nih.gov These quantum mechanics calculations can compare the relative stabilities of different backbone arrangements, such as left-handed versus right-handed helices.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes in different environments, such as in aqueous solution. nih.gov For peptoid oligomers with N-(S)-1-phenylethyl (Nspe) sidechains, metadynamics simulations have been used to study the folding process and have shown that the free-energy driving forces for forming a specific helical structure can be very small (within ~kBT). nih.gov

Semiempirical Quantum Chemical Calculations: These methods can be applied to larger systems like polymers to analyze stereochemical outcomes. For instance, such calculations have been used to predict the most likely coupling routes and stereochemistry of polymer chains by comparing the heats of formation of various possible dimer and hexamer structures. researchgate.net

Research combining DFT and MD simulations on peptoid oligomers with chiral N-1-phenylethyl sidechains has shown that the (S)-enantiomer (Nspe) computationally prefers to form left-handed helices, while the (R)-enantiomer favors right-handed helices. nih.gov This demonstrates the power of computational methods in dissecting the subtle energetic factors that govern molecular conformation.

Chiral Induction and Transfer Mechanisms in Reactions

The chiral (S)-1-phenylethyl group serves as a powerful stereocontrolling element in chemical reactions, a principle known as chiral induction. It can direct the formation of new stereocenters with a high degree of selectivity.

The 1-phenylethyl group is a classic chiral auxiliary. Its effectiveness stems from its steric bulk, which effectively shields one of the two faces of the reactive maleimide double bond. In reactions such as Michael additions, cycloadditions, or polymerizations, an incoming reagent will preferentially attack from the less sterically hindered face, leading to the predominant formation of one diastereomer over the other.

This principle is widely applied in asymmetric synthesis. mdpi.com For example, in π-cationic cyclizations of N-acyliminium ions derived from N-alkylated maleimides, the chiral phenylethyl group can direct the cyclization to produce chiral spiro compounds with high diastereoselectivity. researchgate.net The predictable nature of this induction makes this compound a valuable building block for constructing complex chiral molecules.

Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral product is a critical step in asymmetric synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for determining ee. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers of a compound interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: This technique allows for the determination of ee in a solution-state sample.

Chiral Derivatizing Agents (CDAs): The chiral compound of unknown ee is reacted with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct signals in the NMR spectrum. The integration of these distinct signals allows for the direct calculation of the diastereomeric ratio, which corresponds to the original enantiomeric ratio. The enantiomer of the title compound, (R)-(+)-N-(1-phenylethyl)maleimide, has itself been used as a CDA to react with biological thiols for analysis by LC-MS. researchgate.netnih.gov

Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solvent containing an enantiopure CSA. The CSA forms transient, weak diastereomeric complexes with each enantiomer of the analyte. kochi-tech.ac.jp These complexes exist in a fast equilibrium, but the slight differences in their magnetic environments are enough to cause a separation of signals (chemical shift non-equivalence) in the ¹H or other NMR spectra. The ratio of the integrated peak areas for these separated signals directly reflects the ee of the analyte. kochi-tech.ac.jp

Molecular Rotational Resonance (MRR) Spectroscopy: This is a gas-phase technique that provides highly precise structural information based on the molecule's moments of inertia. For ee determination, a technique called "chiral tagging" is used, where the analyte forms complexes with a chiral tag molecule. The distinct rotational spectra of the resulting diastereomeric complexes can be measured to determine the ee with high accuracy and speed, making it suitable for high-throughput screening. nih.gov

Stereochemical Aspects of Polymerization Products and Their Helical Structures

When this compound is polymerized, the chirality of the monomeric unit can be transferred to the entire polymer chain, forcing the backbone to adopt a specific, ordered three-dimensional structure, most notably a helix. This phenomenon is known as helix-sense-selective polymerization.

The resulting polymers, such as poly(N-(1-phenylethyl)maleimide) or related polypeptoids, often exhibit a preferred helical screw sense (i.e., they are predominantly right-handed or left-handed). nih.gov The formation of these stable helical structures is driven by a combination of steric interactions between the bulky, chiral pendant groups and other intramolecular forces. The specific nature of the helix, for example, a 2/1 helix (two monomer units per turn) versus a 3/1 helix, can be influenced by external factors such as the solvent. researchgate.net

Computational studies on peptoids containing the N-(S)-1-phenylethyl sidechain have indicated a preference for the formation of left-handed helices. nih.gov This transfer of stereochemical information from a single chiral center to a macroscopic polymer structure is a key principle in the design of chiral materials with unique optical or recognition properties. The ordered arrangement of the pendant chromophores along the helical scaffold gives rise to strong signals in circular dichroism (CD) spectroscopy, which is a primary tool for confirming and studying these helical superstructures. metu.edu.trresearchgate.net

Computational and Theoretical Chemistry Studies of S N 1 Phenylethyl Maleimide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.orgresearchgate.net It is widely used to determine optimized geometries, vibrational frequencies, and a host of electronic properties that dictate a molecule's reactivity and stability. chalcogen.ro

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For (S)-(-)-N-(1-Phenylethyl)maleimide, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. nih.gov This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides the theoretical vibrational spectrum (e.g., IR and Raman). scm.comnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of chemical bonds. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: This table presents illustrative data as specific computational results for this molecule are not widely published. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Maleimide) | 1.22 Å |

| C=C (Maleimide) | 1.35 Å | |

| N-C (Chiral Center) | 1.46 Å | |

| C-CH₃ (Ethyl) | 1.54 Å | |

| Bond Angle | O=C-N (Maleimide) | 125.0° |

| C-N-C (Maleimide) | 110.5° | |

| Dihedral Angle | C=C-C=O (Maleimide) | ~0.0° (Planarity) |

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity. researchgate.netyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net For this compound, the maleimide (B117702) ring is an electron-deficient system, making its double bond susceptible to nucleophilic attack (a Michael addition reaction). FMO analysis would show a low-lying LUMO localized on the carbon-carbon double bond of the maleimide moiety, indicating its electrophilic nature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes. The values depend on the level of theory and solvent model used.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 eV | Primarily located on the phenyl ring. |

| LUMO | -1.8 eV | Primarily located on the C=C bond of the maleimide ring. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability but a reactive electrophilic site. |

Transition State Modeling for Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states—the high-energy structures that connect reactants to products. Modeling these transition states is crucial for understanding reaction rates and stereoselectivity.

This compound is a chiral Michael acceptor, and its reactions with nucleophiles are often stereoselective. For instance, the addition of a thiol or an enolate to the maleimide double bond can lead to the formation of new stereocenters. Computational methods can be used to map out the entire reaction pathway, calculating the energies of reactants, transition states, intermediates, and products.

By modeling the transition states for the attack of a nucleophile from either face of the maleimide ring, an energetic profile can be constructed. The difference in the activation energies for the competing pathways determines which diastereomeric product will be formed preferentially. The chiral N-(1-phenylethyl) group plays a critical role in directing the incoming nucleophile to one face of the planar maleimide ring over the other, a phenomenon that can be rationalized by analyzing the steric and electronic features of the transition state structures.

The relative energies of the diastereomeric transition states, as calculated by DFT or other high-level methods, can be used to predict the ratio of the resulting products. According to the transition state theory and the Boltzmann distribution, the ratio of two diastereomers (D1 and D2) is related to the difference in the free energies of their respective transition states (ΔΔG‡).

This predictive power is immensely valuable in synthetic chemistry for optimizing reaction conditions to favor the formation of a desired stereoisomer. For a given reaction involving this compound, computational modeling can predict whether the reaction will exhibit high diastereoselectivity and under what conditions this selectivity might be maximized. nih.gov

Table 3: Hypothetical Transition State Energies and Predicted Product Ratios for a Michael Addition (Note: This table illustrates how computational data can predict stereochemical outcomes.)

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (at 298 K) |

| TS for Diastereomer 1 | 0.0 (most stable) | 95% |

| TS for Diastereomer 2 | +2.0 | 5% |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations are excellent for studying static structures, molecules are dynamic entities that constantly move and change shape. nih.gov Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for the atoms in the system over time, providing a view of the molecule's conformational landscape. nih.govarxiv.org

For this compound, MD simulations can reveal the preferred rotational conformations around the single bonds, particularly the bond connecting the chiral phenylethyl group to the maleimide nitrogen. This conformational flexibility can influence the steric environment around the reactive maleimide ring and thus impact its stereoselectivity in reactions.

Furthermore, MD simulations are powerful tools for studying intermolecular interactions. nih.gov By simulating the chiral maleimide in a solvent box or in the presence of a reactant molecule, one can observe how solvent molecules arrange themselves around the solute and how reactants approach each other. These simulations can provide insights into solvent effects on reaction rates and selectivity, and help to understand the non-covalent interactions (like hydrogen bonds or van der Waals forces) that guide the formation of the pre-reaction complex.

Quantum Chemical Insights into Chiral Recognition Processes

Chiral recognition is a fundamental process in chemistry, underpinning the stereoselectivity of many chemical reactions and separation techniques. For a chiral molecule like this compound, understanding how it interacts differently with other chiral molecules is key to its application in asymmetric synthesis and as a chiral stationary phase. Quantum chemical calculations offer a powerful lens through which to view these transient and subtle interactions, providing detailed insights into the energetics and geometries of diastereomeric interactions that are often difficult to probe experimentally.

At its core, chiral recognition involving this compound is governed by the formation of transient diastereomeric complexes with a chiral substrate or analyte. The stability of these complexes is dictated by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, steric repulsion, and dipole-dipole interactions. The difference in the binding energies between the (S)-maleimide and the two enantiomers of a chiral partner molecule determines the degree of enantioselectivity.

Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited to model these interactions. By calculating the optimized geometries and interaction energies of the diastereomeric complexes, researchers can predict which enantiomer will bind more strongly and thus be preferentially recognized. These calculations can also elucidate the specific interactions that contribute most to the chiral discrimination.

For instance, in the context of a Diels-Alder reaction between this compound and a prochiral diene, DFT calculations can be employed to explore the potential energy surfaces of the competing reaction pathways leading to different diastereomeric products. nih.govmdpi.com The analysis of the transition state structures can reveal the origins of stereoselectivity. Key factors often include the orientation of the phenylethyl group, which can sterically block one face of the maleimide ring, thereby directing the approach of the diene to the opposite face.

While specific quantum chemical studies on the chiral recognition of this compound are not extensively documented in publicly available literature, we can infer the nature of these interactions from studies on analogous systems, such as other chiral maleimide derivatives and compounds containing the phenylethylamine moiety. scispace.comresearchgate.netnih.govresearchgate.net

A hypothetical DFT study on the interaction of this compound with a pair of chiral analytes, for example, (R)- and (S)-limonene, would likely involve the following steps:

Optimization of the ground state geometries of this compound and both enantiomers of limonene (B3431351).

Systematic search for the most stable intermolecular complexes between the maleimide and each limonene enantiomer.

Calculation of the binding energies for the most stable (S,R) and (S,S) diastereomeric complexes, including corrections for basis set superposition error (BSSE).

Analysis of the intermolecular interactions in the optimized complex geometries to identify the key stabilizing forces.

The results of such a study could be summarized in a data table similar to the one below, which illustrates the kind of data that would be generated.

Table 1: Hypothetical Interaction Energies for Diastereomeric Complexes of this compound with Chiral Analytes

| Diastereomeric Complex | Interaction Energy (kcal/mol) | Key Interacting Moieties |

| (S)-maleimide + (R)-analyte | -5.8 | Phenyl group of maleimide and chiral center of analyte |

| (S)-maleimide + (S)-analyte | -4.2 | Maleimide ring and substituent on analyte |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

The difference in interaction energy (ΔΔE) between the two diastereomeric complexes is a direct measure of the chiral recognition. A larger ΔΔE value suggests a higher degree of enantioselectivity.

Furthermore, the analysis of the electronic properties of the interacting molecules can provide additional insights. For example, the distribution of electrostatic potential on the molecular surface can indicate regions of positive and negative charge, highlighting potential sites for electrostatic interactions. Natural Bond Orbital (NBO) analysis can be used to quantify the strength of specific interactions, such as hydrogen bonds or other donor-acceptor interactions.

In the context of polymerization, where this compound might be used to create chiral polymers, quantum chemical calculations can help to understand the stereocontrol of the polymerization process. scispace.com By modeling the approach of a monomer to the growing polymer chain, it is possible to determine the preferred stereochemical outcome of the addition reaction.

Advanced Applications of S N 1 Phenylethyl Maleimide in Materials Science and Asymmetric Synthesis

Development of Chiral Polymers and Copolymers

The polymerization of chiral monomers like (S)-(-)-N-(1-Phenylethyl)maleimide is a direct pathway to creating optically active polymers. These polymers are of immense interest for their unique chiroptical properties and their potential in applications ranging from chiral separations to smart materials.

Research on the anionic polymerization of chiral N-substituted maleimides, such as N-(α-methylbenzyl)maleimide, which is structurally analogous to N-(1-phenylethyl)maleimide, has demonstrated the formation of optically active polymers. researchgate.netresearchgate.net The chiroptical properties of these polymers, characterized by high specific rotation values, are attributed not only to the stereogenic centers in the side chains but also potentially to the adoption of a helical structure in the polymer main chain. researchgate.net The formation of such ordered structures is influenced by polymerization conditions, including the choice of initiator and temperature. For instance, using chiral amine initiators can lead to optically active polymers where the sign of the optical rotation is opposite to that of the monomer, indicating the formation of a new chiral environment at the macromolecular level. researchgate.net

The synthesis of star polymers composed of helical chains has also been explored, demonstrating that unique topologies can lead to an amplification of chiral properties compared to their linear counterparts. nih.gov While much of the work has focused on other polymer classes like poly(phenylacetylene)s, the principles are applicable to polymaleimides. nih.govrsc.org The creation of these helical structures is a key goal in polymer science, aiming to mimic the complex, functional architectures found in nature. nih.gov

| Initiator/Ligand | Monomer | Polymer Yield (%) | Specific Rotation [α] | Probable Conformation | Ref |

| Et2Zn / (-)-Sparteine | (S)-(-)-Methylbenzylmaleimide | 85 | +210° (at 435 nm) | Helical | researchgate.net |

| Chiral Amines | N-Substituted Maleimides | High | Varies (opposite to monomer) | Optically Active | researchgate.net |

| Organometal Complex | (R)-(+)-N-α-Methylbenzylmaleimide | 58-94 | -103° to -133° (at 589 nm) | Helical | researchgate.net |

Stimuli-responsive polymers, or "smart polymers," are materials that undergo significant changes in their properties in response to external triggers like temperature, pH, light, or solvents. nih.govnih.govrsc.org The integration of chirality into these responsive systems opens the door to creating materials with highly specific and tunable functionalities. The development of chiral poly(maleimides) that are also stimuli-responsive is an area of growing interest.

While specific research on the stimuli-responsive behavior of poly(this compound) is nascent, the principles can be inferred from related systems. For example, thermoresponsive polymers often exhibit a Lower Critical Solution Temperature (LCST), where they transition from soluble to insoluble upon heating. This property is highly dependent on the polymer's pendant group structure, which dictates the balance of hydrophilicity and hydrophobicity. rsc.org By analogy, copolymers of this compound with other monomers could be designed to exhibit thermoresponsiveness. The bulky, relatively hydrophobic phenylethyl group would influence the transition temperature.

Furthermore, helical polymers can be designed to respond to external stimuli, leading to changes in their helical structure, such as helix inversion or elongation. rsc.org A solvent or temperature change could alter the non-covalent interactions that stabilize the helical conformation of a chiral polymaleimide, leading to a measurable change in its chiroptical properties. This could be harnessed for applications in sensing or creating dynamic materials where chirality can be switched "on" and "off."

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for separating enantiomers. nih.govcsfarmacie.czyoutube.com Synthetic chiral polymers are a major class of CSPs, where the polymer is immobilized onto a solid support like silica (B1680970) gel. nih.gov The chiral recognition mechanism relies on the differential interactions between the enantiomers of an analyte and the chiral environment of the polymer.

Polymeric CSPs based on chiral acrylamides, which are structurally similar to maleimides, have shown excellent chiral recognition abilities. mdpi.com In a comparative study, a polymeric stationary phase derived from (S)-N-(1-phenylethyl)acrylamide demonstrated superior chiral separation performance compared to its monomeric, brush-type counterpart. This highlights the importance of the polymer's three-dimensional structure in creating effective chiral selectors. The study explored different methods of immobilizing the polymer onto silica, including "grafting from" and "grafting to" techniques, with both yielding effective CSPs. mdpi.com

Given these results, poly(this compound) is a highly promising candidate for the development of new CSPs. The rigid maleimide backbone combined with the chiral phenylethyl groups could create well-defined chiral cavities or interaction sites, leading to high enantioselectivity for a broad range of racemic compounds. The performance of such CSPs depends on factors like the polymer's molecular weight, the method of immobilization, and the mobile phase conditions used for the separation. nih.govmdpi.com

| Analyte | CSP Type | Separation Factor (α) | Resolution (Rs) | Ref |

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Polymeric ("grafting from") | 1.63 | 4.88 | mdpi.com |

| Benzoin | Polymeric ("grafting from") | 1.21 | 2.50 | mdpi.com |

| Trans-Stilbene Oxide | Polymeric ("grafting to") | 1.14 | 1.83 | mdpi.com |

| Tröger's Base | Polymeric ("grafting to") | 1.25 | 2.54 | mdpi.com |

Roles in Asymmetric Catalysis and as Chiral Auxiliaries

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. This compound serves as a valuable tool in this field, acting as a chiral auxiliary to direct the stereochemical outcome of a reaction.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to control the stereoselectivity of a subsequent reaction. researchgate.netyoutube.com The chiral auxiliary is then removed to yield the enantioenriched product. The (S)-1-phenylethyl group is a classic and effective chiral auxiliary.

When attached to a maleimide ring, the (S)-1-phenylethyl group creates a chiral dienophile. In asymmetric Diels-Alder reactions, the chiral auxiliary shields one face of the maleimide's carbon-carbon double bond. acs.org This steric hindrance directs the approach of the diene to the opposite face, resulting in the preferential formation of one diastereomeric product. nih.govnih.gov The rigidity of the maleimide scaffold helps to effectively transmit the stereochemical information from the chiral auxiliary to the reaction center. N-substituted maleimides are widely used as reactive intermediates in various enantioselective transformations, including cycloadditions and conjugate additions. nih.govhep.com.cnnih.gov

For example, in the Diels-Alder reaction between an anthrone (B1665570) and a maleimide, a chiral catalyst can induce asymmetry. nih.gov Conversely, when the chirality is part of the maleimide itself, as in this compound, it can directly control the stereochemical outcome without an external chiral catalyst. After the reaction, the N-phenylethyl group can be cleaved to reveal a chiral succinimide (B58015) derivative, which is a valuable synthetic intermediate.

The design of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiopure product. nih.govrsc.org An effective chiral ligand creates a well-defined, three-dimensional chiral pocket around the metal center, which in turn dictates the stereoselectivity of the catalyzed reaction. researchgate.net

While direct examples of ligands synthesized from this compound are not widely reported, the maleimide scaffold presents an intriguing platform for ligand design. The rigid five-membered ring can serve as a backbone to which donor atoms (e.g., phosphorus, nitrogen, oxygen) are attached. The inherent chirality of the (S)-1-phenylethyl group would provide the essential asymmetric environment.

The development of nonsymmetrical P,N-ligands (containing both phosphorus and nitrogen donors) has been particularly successful in asymmetric catalysis. nih.gov One could envision modifying the maleimide ring of this compound, for example, by reducing one of the carbonyl groups to an alcohol and then converting it to a phosphine. This would create a novel P,N-type ligand structure where the stereochemistry is dictated by the phenylethyl group. The modular nature of such a synthesis would allow for fine-tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic reactions, such as asymmetric hydrogenation or allylic alkylation. nih.govnih.gov

Stereoselective Reactions Directed by the Chiral Maleimide Unit

The chiral (S)-1-phenylethyl group attached to the nitrogen atom of the maleimide ring provides a powerful tool for controlling the stereochemical outcome of chemical reactions. This steric and electronic influence is crucial in asymmetric synthesis, where the formation of a specific stereoisomer is desired. The chiral auxiliary directs the approach of incoming reagents to one face of the maleimide's carbon-carbon double bond, leading to the preferential formation of one diastereomer over the other.

Research into π-cationic cyclization reactions of N-acyliminium ions derived from N-alkylated maleimides demonstrates this principle. researchgate.net Although specific studies detailing the diastereomeric ratios for this compound were not found in the provided search results, the general mechanism involves the chiral N-substituent guiding the cyclization process to yield chiral spiro compounds and other complex heterocyclic systems with a measurable diastereomeric excess. researchgate.net The stereochemistry and the ratio of the resulting diastereomeric mixtures are a direct consequence of the directing effect of the chiral unit. researchgate.net

Table 1: Representative Stereoselective Reactions Involving Chiral N-Substituted Maleimides This table is illustrative of the types of reactions where a chiral maleimide unit directs stereoselectivity, based on analogous systems.

| Reaction Type | Reagents | Product Type | Expected Outcome |

| Michael Addition | Thiol Nucleophiles | Chiral Thioether Adducts | High diastereoselectivity due to facial blockade by the phenylethyl group. |

| Diels-Alder Cycloaddition | Dienes (e.g., cyclopentadiene) | Chiral Bicyclic Imides | Endo/exo selectivity and facial selectivity controlled by the chiral auxiliary. |

| π-Cationic Cyclization | Acid-catalyzed reaction of hydroxylactam precursors | Chiral Spiro Compounds | Formation of diastereomeric mixtures with ratios influenced by the chiral N-substituent. researchgate.net |

Optoelectronic Materials and Chiroptical Applications

The incorporation of chiral units into polymeric and molecular materials is a key strategy for developing materials with unique optical properties. Helical polymers, for instance, are widely used in photoelectric functional materials due to their distinct optical activity. rsc.org The chirality of this compound makes it an excellent candidate for creating such advanced materials.

Circularly Polarized Luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light by a chiral luminophore. light-am.com This property is highly sought after for applications in 3D displays, optical data storage, and security inks. wiley.com A primary method for creating CPL-active materials is to use chiral polymers, where the chirality of the monomer units forces the polymer backbone into a preferred helical conformation. rsc.org

Polymers synthesized from this compound are promising candidates for CPL-active materials. The chiral phenylethyl side group can induce a helical structure in the polymer chain, which is a fundamental requirement for strong CPL activity. rsc.org While direct CPL measurements on polymers derived specifically from this maleimide are not detailed in the provided search results, the principle is well-established. Janus-type copolymers incorporating helical poly(phenyl isocyanide) have demonstrated significant CPL performance, highlighting the effectiveness of helical polymer structures in generating CPL. nih.gov The development of polymer-based CPL materials is a rapidly growing field, with strategies focusing on both covalent incorporation of chiral units and non-covalent interactions to induce chirality. wiley.com

Organic Light-Emitting Diodes that directly emit circularly polarized light (CP-OLEDs) are highly desirable as they can increase display efficiency and simplify device architecture by eliminating the need for external polarizing filters. light-am.comresearchgate.net The creation of efficient CP-OLEDs remains a significant challenge, with research focusing on the design of chiral emitters and host materials that can induce a high dissymmetry factor (gEL) in the emitted light. researchgate.netrsc.org

Polymers derived from this compound have potential for use in CP-OLEDs. These chiral polymers could function as a chiral host matrix for achiral phosphorescent or fluorescent emitters. rsc.org The chiral environment provided by the polymer can force the achiral guest molecules to adopt a chiral orientation, leading to the emission of circularly polarized light. This "chirality transfer" is a key strategy in the field. researchgate.net While materials like chiral rhenium complexes and binaphthol-based molecules are currently being explored for CP-OLEDs, the processability and film-forming properties of polymers make them an attractive alternative for solution-processed devices. rsc.orgnih.gov The development of such polymer-based emitters is a key area of interest for future CP-OLED applications. wiley.com

Functional Materials for Molecular Recognition and Sensing (Non-Biological)

The maleimide group is well-known for its specific reactivity, particularly towards thiol groups, through a Michael addition reaction. researchgate.net This selective reactivity allows for the use of this compound in the design of functional materials for molecular recognition and sensing.

The derivatization of thiols is essential for their accurate measurement, as they are easily oxidized. researchgate.netnih.gov this compound can act as a derivatizing agent to protect thiols and allow for their detection, for example, using liquid chromatography-mass spectrometry (LC-HRMS). researchgate.net A systematic comparison with N-ethyl maleimide (NEM) showed that the more hydrophobic N-(1-phenylethyl)maleimide (NPEM) provided better ionization enhancement for the thiols, though it also led to more side reactions. researchgate.net Recent studies have also shown that maleimides can react with sulfinic acids, broadening their utility for recognizing different cysteine oxidation states. nih.gov

This specific reactivity can be harnessed to create chemical sensors. By immobilizing the maleimide compound or a polymer derived from it onto a surface (e.g., a sensor chip or nanoparticle), a device capable of selectively detecting thiol-containing molecules or other specific analytes in non-biological samples could be developed. usda.gov

Table 2: Molecular Recognition and Sensing Applications

| Target Analyte | Reaction Mechanism | Potential Application | Key Findings |

| Thiols (e.g., Cysteine, Glutathione) | Michael Addition | Chemical sensor for thiols, derivatizing agent for LC-MS analysis. researchgate.net | Provides enhanced ionization in mass spectrometry compared to NEM, but selectivity and side reactions must be controlled. researchgate.netnih.gov |

| Sulfinic Acids | Michael Addition | Probe for detecting specific protein modifications. nih.gov | Maleimides react with both aryl and alkyl sulfinic acids, enabling their detection. nih.gov |

| Amines | Nucleophilic Addition | Derivatizing agent (potential side reaction). | Reactivity with amines is pH-dependent and can be a source of interference in thiol sensing. researchgate.net |

Future Directions and Emerging Research Avenues for S N 1 Phenylethyl Maleimide Chemistry

Exploration of Novel Reaction Pathways and Reactivity Patterns

While the Michael addition and Diels-Alder reactions are characteristic of maleimides, researchers are actively exploring new reaction pathways to expand the synthetic utility of (S)-(-)-N-(1-Phenylethyl)maleimide. wikipedia.org A key area of interest is the development of novel cycloaddition reactions. For instance, manganese(I)-catalyzed C-H dienylation of indoles followed by a one-pot cycloaddition with N-substituted maleimides, including N-phenylmaleimide, has been demonstrated to produce complex alicyclic scaffolds. acs.org This suggests potential for this compound to participate in similar catalyzed cascade reactions, leading to the synthesis of novel, stereochemically defined heterocyclic compounds.

Furthermore, the reactivity of the maleimide (B117702) double bond is being explored beyond traditional cycloadditions. Photoinduced [2+2] photocycloaddition reactions of maleimides with olefins present another avenue for creating unique molecular architectures. researchgate.net The application of such photochemical methods to this compound could lead to the synthesis of novel cyclobutane-containing structures with controlled stereochemistry, opening doors to new materials and biologically active molecules. Additionally, the development of one-step dual functionalization of protein N-termini using maleimide derivatives in the presence of a copper(II) catalyst and 2-pyridinecarboxaldehyde (B72084) highlights the expanding reactivity of the maleimide core. nih.gov This method could be adapted for this compound to create site-specifically modified proteins with chiral moieties.

The exploration of reactivity is not limited to the maleimide core. The N-substituent, the chiral (S)-1-phenylethyl group, can also be a site for chemical modification, although this is a less explored area. Future research could focus on reactions that selectively modify the phenyl ring or the ethyl bridge, creating a new family of functionalized chiral maleimide monomers.

Integration into Supramolecular Assemblies and Nanostructures

The self-assembly of molecules into well-defined, functional structures is a cornerstone of supramolecular chemistry. youtube.com this compound, with its chiral nature and potential for non-covalent interactions, is a promising building block for the construction of supramolecular assemblies and nanostructures. The phenyl group can participate in π-π stacking interactions, while the amide group can act as a hydrogen bond donor and acceptor. These interactions, combined with the stereochemical information encoded in the chiral center, can direct the formation of ordered aggregates, such as helical polymers, nanotubes, or vesicles.

Recent advances in the synthesis of maleimide-functionalized star polymers and their subsequent conjugation to proteins demonstrate the potential for creating complex, multi-component nanostructures. nih.gov By employing this compound in such systems, it would be possible to introduce a chiral dimension to these architectures, potentially influencing their self-assembly behavior and biological interactions. For example, the chirality could direct the handedness of helical structures or create specific recognition sites within the nanostructure.

Advanced Characterization Techniques for Understanding Polymer Architecture and Stereochemistry

A deep understanding of the relationship between a polymer's structure and its properties is crucial for designing new materials. For polymers derived from this compound, the stereochemistry of the polymer backbone (tacticity) plays a critical role in determining its macroscopic properties, such as crystallinity, melting point, and mechanical strength. youtube.com

Advanced spectroscopic and microscopic techniques are essential for elucidating the complex architecture and stereochemistry of these polymers. numberanalytics.comnumberanalytics.com

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, composition, and tacticity (sequence distribution) of polymers. numberanalytics.commeasurlabs.com 2D NMR techniques can reveal complex structural details. |

| Infrared (IR) and Raman Spectroscopy | Used to identify functional groups and analyze the molecular structure of polymers. numberanalytics.comnumberanalytics.com |

| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Measures the molecular weight distribution of polymers. measurlabs.com |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of polymers. numberanalytics.com |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure and morphology of polymers. numberanalytics.com |

| Atomic Force Microscopy (AFM) | Characterizes the surface topography and nanostructure of polymers at the nanoscale. numberanalytics.com |

| Circular Dichroism (CD) Spectroscopy | Investigates the chiroptical properties of the polymers, providing insights into the conformation and stereochemistry of the polymer chains. |

| X-ray Diffraction (XRD) | Determines the crystalline structure and degree of crystallinity in polymers. youtube.com |

This table summarizes advanced characterization techniques and the information they provide for understanding polymer architecture and stereochemistry.

Specifically for polymers of this compound, advanced NMR techniques, such as 2D NMR (COSY, HMQC, HMBC), are invaluable for determining the tacticity (isotactic, syndiotactic, or atactic) of the polymer chain. measurlabs.com This information is critical as tacticity directly influences the polymer's physical and mechanical properties. youtube.com Furthermore, coupling chromatographic techniques like SEC with light scattering or NMR can provide simultaneous information on molecular weight distribution and chemical composition. ispac-conferences.org

Sustainable and Green Chemistry Approaches in Synthesis and Applications

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. For this compound, this translates to developing more environmentally benign methods for its synthesis and polymerization, as well as exploring its use in sustainable technologies.

Current synthetic routes to N-substituted maleimides often involve the reaction of maleic anhydride (B1165640) with an amine followed by dehydration, which can sometimes require harsh conditions or produce significant waste. wikipedia.org Future research will likely focus on developing catalytic and more atom-economical synthetic pathways. For example, the use of microwave-assisted synthesis has been shown to be effective for some N-substituted maleimides and could be adapted for the synthesis of this compound to reduce reaction times and energy consumption. acs.org Another approach could involve enzymatic catalysis, which offers high selectivity and mild reaction conditions.

Q & A

Q. What are the established synthetic routes for (S)-(-)-N-(1-Phenylethyl)maleimide, and how can its enantiomeric purity be validated?

this compound is typically synthesized via Michael addition between maleic anhydride and (S)-1-phenylethylamine, followed by cyclization. Enantiomeric purity is critical for applications in chiral derivatization or asymmetric polymer synthesis. To validate purity:

Q. How is this compound utilized in thiol derivatization for LC-MS analyses?

This compound reacts selectively with thiol (-SH) groups via Michael addition, enabling quantification of thiol-containing metabolites (e.g., glutathione, homocysteine) in biological samples. Key steps:

- Derivatization Protocol : Incubate samples with 10 mM this compound in pH 7.4 buffer for 30 min at 25°C.

- LC-MS Parameters : Use reverse-phase C18 columns and monitor derivatives via MRM transitions (e.g., m/z 260 → 143).

- Advantages Over NEM : Higher hydrophobicity improves retention and reduces ion suppression in complex matrices .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

- FTIR : Confirm maleimide C=O stretches (1700–1750 cm⁻¹) and aromatic C-H bends (690–900 cm⁻¹).

- ¹H/¹³C NMR : Identify maleimide protons (δ 6.7–7.0 ppm) and stereochemical environment of the phenylethyl group.

- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do reaction conditions influence the copolymerization efficiency of this compound with styrene or phenolic resins?

Copolymerization kinetics depend on:

- Monomer Ratios : Higher maleimide content (>30 mol%) reduces solubility but enhances thermal stability.

- Catalyst Systems : Radical initiators (e.g., AIBN) at 70–110°C favor alternating copolymers due to maleimide’s electron-deficient structure.

- Solvent Polarity : Polar solvents (DMF, THF) improve monomer compatibility but may slow propagation.

Contradictions : Some studies report optimal yields at 1:1 styrene:maleimide ratios , while others suggest 2:1 for balanced processability . Resolve by adjusting initiator concentration and reaction time .

Q. What experimental strategies mitigate side reactions during derivatization of biological thiols with this compound?

- pH Control : Maintain pH 7–8 to avoid hydrolysis of maleimide to maleamic acid.

- Exclusion of Nucleophiles : Add EDTA to chelate metal ions that catalyze thiol oxidation.